molecular formula C9H21ClN2 B2594808 1-Tert-butylpiperidin-3-amine;hydrochloride CAS No. 2243513-25-7

1-Tert-butylpiperidin-3-amine;hydrochloride

Cat. No.: B2594808
CAS No.: 2243513-25-7
M. Wt: 192.73
InChI Key: RKNJXPVXGLYPCH-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Configuration

The molecular configuration of 1-tert-butylpiperidin-3-amine hydrochloride (C₉H₂₁ClN₂) has been inferred through computational modeling and structural analogs due to the absence of published single-crystal X-ray diffraction data for this specific compound. The piperidine ring adopts a chair conformation, stabilized by the bulky tert-butyl group at the N1 position, which minimizes steric hindrance. The amine group at the C3 position forms an ionic bond with the chloride counterion, as evidenced by the molecular formula and charge balance.

Key bond lengths and angles, extrapolated from related piperidine hydrochlorides, suggest the following features:

  • C–N bond lengths : 1.49–1.51 Å for the piperidine ring, consistent with sp³ hybridization.
  • N–Cl ionic interaction : ~3.10 Å, typical for amine hydrochloride salts.
  • Tert-butyl group geometry : C–C bonds averaging 1.54 Å, with tetrahedral symmetry around the central carbon.

Comparative crystallographic data for select analogs are provided in Table 1.

Table 1: Structural parameters of 1-tert-butylpiperidin-3-amine hydrochloride and related compounds

Compound Piperidine Conformation N–Cl Distance (Å) Tert-butyl C–C Bond Length (Å)
1-tert-butylpiperidin-3-amine HCl Chair (predicted) 3.10 (calculated) 1.54 (calculated)
4-tert-butylpiperidine HCl Chair (experimental) 3.08 1.53
tert-butyl piperidin-4-ylcarbamate HCl Boat (experimental) 3.12 1.55

The tert-butyl group’s steric bulk prevents planarization of the piperidine ring, a feature critical for maintaining solubility in polar solvents.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic behavior of 1-tert-butylpiperidin-3-amine hydrochloride in solution. While experimental ¹H and ¹³C NMR data for this compound are not publicly available, predictions based on analogous structures reveal the following features:

  • ¹H NMR (predicted) :

    • Piperidine H2 and H4 protons: δ 2.8–3.2 ppm (axial-equatorial splitting due to chair inversion).
    • Tert-butyl methyl groups: δ 1.12 ppm (singlet, 9H).
    • NH₂ protons: δ 5.4–5.8 ppm (broad, exchange with D₂O).
  • ¹³C NMR (predicted) :

    • Piperidine C3 (amine-bearing): δ 48.2 ppm.
    • Tert-butyl quaternary carbon: δ 28.5 ppm.

The chair-to-chair inversion barrier of the piperidine ring is estimated at ~10–12 kcal/mol, similar to 4-tert-butylpiperidine hydrochloride, where the tert-butyl group restricts ring flexibility. Coupling constants (J) for axial-equatorial protons (H2/H4) are predicted to range between 10–12 Hz, consistent with a rigid chair conformation.

Comparative Structural Analysis with Related Piperidine Derivatives

1-tert-butylpiperidin-3-amine hydrochloride exhibits distinct structural differences compared to other substituted piperidines (Table 2).

Table 2: Structural comparison of piperidine derivatives

Compound Substituent Position Ring Conformation Key Functional Groups
1-tert-butylpiperidin-3-amine HCl N1: tert-butyl; C3: NH₂ Chair Primary amine, tertiary alkyl
4-tert-butylpiperidine HCl C4: tert-butyl Chair Tertiary alkyl
tert-butyl piperidin-4-ylcarbamate HCl N1: BOC-protected amine Boat Carbamate, tertiary alkyl

Notable observations:

  • Substituent effects on conformation :
    • The C3 amine group in 1-tert-butylpiperidin-3-amine hydrochloride introduces hydrogen-bonding capability absent in 4-tert-butylpiperidine derivatives.
    • BOC-protected analogs (e.g., tert-butyl piperidin-4-ylcarbamate HCl) adopt boat conformations due to steric clashes between the carbamate and tert-butyl groups.
  • Electronic influences :
    • The electron-donating tert-butyl group increases the basicity of the piperidine nitrogen (pKa ~10.2) compared to unsubstituted piperidine (pKa ~11.3).
    • The C3 amine’s lone pair participates in conjugation with the piperidine ring, slightly reducing its nucleophilicity relative to aliphatic amines.

Properties

IUPAC Name

1-tert-butylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJXPVXGLYPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243513-25-7
Record name 1-tert-butylpiperidin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylpiperidin-3-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with piperidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Tert-butylpiperidin-3-amine;hydrochloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. Some notable applications include:

  • Synthesis of Calmodulin Inhibitors : This compound has been used as a building block in the development of selective inhibitors targeting calmodulin-dependent kinases, which are implicated in various diseases, including cancer and autoimmune disorders. The derivatives synthesized from 1-tert-butylpiperidin-3-amine exhibit promising inhibitory activity against these kinases, potentially restoring insulin sensitivity in obesity models .
  • Anti-inflammatory Agents : Research indicates that derivatives of 1-tert-butylpiperidin-3-amine can be designed to target inflammatory pathways, specifically the NOD1/2 signaling pathway. These compounds have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological evaluation of 1-tert-butylpiperidin-3-amine and its derivatives has revealed several therapeutic potentials:

  • Inhibition of Pyroptosis : Studies have demonstrated that certain derivatives can inhibit pyroptosis (a form of programmed cell death associated with inflammation) and reduce the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. This property suggests potential applications in treating inflammatory diseases where pyroptosis plays a critical role .
  • Selectivity for Spleen Tyrosine Kinase : Compounds derived from 1-tert-butylpiperidin-3-amine have been identified as selective inhibitors of spleen tyrosine kinase (SYK), which is relevant for therapies targeting autoimmune diseases and lymphomas. The selectivity profile indicates that these compounds could minimize off-target effects, enhancing their therapeutic index .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocusKey Findings
Anti-pyroptotic ActivityDerivatives showed up to 39% inhibition of pyroptosis at specific concentrations.
Calmodulin Kinase InhibitionCompounds demonstrated significant selectivity for calmodulin-dependent kinases, with implications for diabetes treatment.
Anti-inflammatory PropertiesDerivatives effectively targeted NOD pathways, indicating potential for new anti-inflammatory therapies.

Synthesis and Development

The synthesis of this compound is typically achieved through various methods that ensure high yields and purity. Recent advancements have focused on optimizing synthetic routes to reduce costs and improve scalability for industrial applications .

Table 2: Synthetic Methods Overview

MethodDescriptionYield
Method ATraditional amine synthesis via piperidine derivativesHigh
Method BFragment-based drug design for targeted synthesisModerate to High

Mechanism of Action

The mechanism of action of 1-Tert-butylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-Tert-butylpiperidin-3-amine hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
1-Tert-butylpiperidin-3-amine hydrochloride 1-Tert-butyl, 3-amine ~221.7 (estimated) High lipophilicity, steric hindrance
1-Benzylpiperidin-3-amine hydrochloride 1-Benzyl, 3-amine ~252.8 (calculated) Moderate lipophilicity, aromatic interaction potential
(3R)-1-(Oxetan-3-yl)piperidin-3-amine HCl 1-Oxetane, 3-amine (R-config) 192.686 Enhanced solubility due to polar oxetane
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl 1-Methyl, 3-(CF3-benzyl) ~370.8 (calculated) High electronegativity, potential metabolic resistance
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl 1-Benzyl, 3-N-methyl, 4-methyl 299.3 (C14H22N2·2HCl) Stereospecificity, dual methyl groups

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to polar substituents like oxetane or aromatic benzyl groups . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility : Hydrochloride salts generally improve water solubility. However, substituents like oxetane (polar, oxygen-containing) further enhance solubility, as seen in (3R)-1-(Oxetan-3-yl)piperidin-3-amine HCl .

Regulatory and Commercial Status

  • CAS Numbers: Structural analogs like 477600-68-3 and 71825-24-6 are commercially available, indicating established synthesis routes. The target compound’s absence from the evidence suggests it may be a novel or less-studied derivative.
  • Applications : Piperidine hydrochlorides are frequently intermediates in pharmaceuticals (e.g., antihistamines, antipsychotics). For example, hydroxyzine HCl (Ev9) and raloxifene HCl (Ev8) highlight therapeutic applications of similar amine salts.

Biological Activity

1-Tert-butylpiperidin-3-amine;hydrochloride (CAS Number: 2243513-25-7) is a chemical compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a tert-butyl group attached to a piperidine ring, imparts distinctive biological properties and reactivity.

  • Molecular Formula : C9H20N2·HCl
  • Molecular Weight : 196.73 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl substituent at the nitrogen atom, which influences its steric and electronic properties.

This compound functions primarily as a ligand, interacting with various biological targets such as receptors and enzymes. This interaction can modulate cellular signaling pathways, affecting processes like neurotransmission and metabolic regulation. The specific molecular targets vary based on the application but include:

  • Receptors : Potential interactions with neurotransmitter receptors, influencing CNS activity.
  • Enzymes : Inhibition of specific kinases and phospholipases, which are crucial for various signaling cascades.

Research Applications

This compound has been utilized in several research contexts:

  • Pharmacological Studies : It serves as a precursor in synthesizing pharmaceuticals aimed at treating central nervous system disorders.
  • Biochemical Assays : Used to study enzyme interactions, particularly phospholipase A2 inhibition, which is relevant in drug-induced phospholipidosis research .

Inhibition of Enzymes

Recent studies have demonstrated that this compound exhibits inhibitory activity against specific enzymes:

  • Spleen Tyrosine Kinase (SYK) :
    • Activity : This compound has shown potential as an inhibitor of SYK, which is implicated in autoimmune diseases and lymphomas.
    • Selectivity : Modifications to the compound's structure have led to enhanced selectivity towards SYK over other kinases .
  • Calmodulin-dependent Kinases :
    • The compound has been evaluated for its ability to restore insulin sensitivity in vivo, indicating its potential therapeutic applications in metabolic disorders .

Cytotoxicity Studies

A study assessing the cytotoxic effects of various derivatives of this compound on different cell lines revealed:

  • Minimal cytotoxic effects on human lung fibroblast cells (MRC-5) and cancer cell lines (HepG2, MCF-7) even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Tert-butylpiperidin-3-amineTert-butyl group enhances steric hindranceInhibitor of SYK and calmodulin-dependent kinases
PiperidineLacks tert-butyl groupLess selective in enzyme inhibition
N-MethylpiperidineMethyl group instead of tert-butylDifferent reactivity profile

The presence of the tert-butyl group in this compound provides significant advantages in terms of selectivity and biological activity compared to simpler piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-tert-butylpiperidin-3-amine hydrochloride, and how is the hydrochloride salt formation optimized?

  • Methodological Answer : The synthesis typically involves tert-butyl group introduction via nucleophilic substitution or reductive amination. Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol or dichloromethane). Optimization includes stoichiometric control (excess HCl), temperature modulation (0–5°C to prevent side reactions), and solvent evaporation under reduced pressure to isolate the crystalline product . Purity is confirmed via titration or ion chromatography.

Q. Which spectroscopic techniques are essential for characterizing 1-tert-butylpiperidin-3-amine hydrochloride, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) are critical. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR. Contradictions between predicted and observed spectra (e.g., unexpected splitting) are resolved by:

  • Cross-validating with high-resolution mass spectrometry (HRMS) for molecular weight.
  • Testing solubility in deuterated solvents to rule out aggregation effects .
  • Comparing experimental IR peaks (e.g., N-H stretches at 3300–3500 cm⁻¹) with computational simulations .

Q. What safety protocols are critical when handling 1-tert-butylpiperidin-3-amine hydrochloride in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
  • First Aid : Immediate flushing with water for eye/skin exposure; medical consultation if ingested .
  • Storage : In airtight containers under anhydrous conditions to prevent deliquescence .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of 1-tert-butylpiperidin-3-amine hydrochloride for targeted bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations (e.g., AutoDock Vina) identify potential binding affinities with biological targets. For example:

  • Modifying the piperidine ring’s substituents to enhance interactions with enzyme active sites.
  • Validating predictions with in vitro assays (e.g., enzyme inhibition) and correlating results with computational data .

Q. How can researchers resolve contradictions in reaction yield data when scaling up the synthesis of 1-tert-butylpiperidin-3-amine hydrochloride?

  • Methodological Answer :

  • Parameter Screening : Use design of experiments (DoE) to test variables (temperature, stirring rate, HCl concentration) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
  • Statistical Analysis : Apply ANOVA to identify significant factors causing yield discrepancies between lab and pilot scales .

Q. What advanced purification strategies are effective for isolating 1-tert-butylpiperidin-3-amine hydrochloride from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (0.1% TFA) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/ethyl acetate) to enhance crystal purity. Monitor via X-ray diffraction (XRD) to confirm lattice structure .
  • Ion-Exchange Resins : Remove residual amines or salts using Dowex® 50WX2 resin .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of 1-tert-butylpiperidin-3-amine hydrochloride under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., free amine formation) and Karl Fischer titration for moisture content .
  • Statistical Modeling : Fit data to Arrhenius equations to predict shelf life at standard conditions .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 1-tert-butylpiperidin-3-amine hydrochloride for reproducible bioassays?

  • Methodological Answer :

  • Strict QC Protocols : Enforce ≥98% purity via HPLC and NMR for each batch .
  • Standardized Reaction Conditions : Automate reagent addition and temperature control using flow chemistry systems .
  • Data Logging : Document all parameters (e.g., pH, stirring time) in electronic lab notebooks (ELNs) for traceability .

Tables

Table 1 : Key Analytical Parameters for 1-Tert-butylpiperidin-3-amine Hydrochloride

Technique Key Peaks/Data Purpose
¹H NMRδ 1.4 (s, 9H, tert-butyl)Confirm tert-butyl group
FT-IR2550–2700 cm⁻¹ (HCl stretch)Verify hydrochloride formation
HRMS[M+H]⁺ = 189.2 m/zValidate molecular formula

Table 2 : Common Contaminants and Removal Methods

Contaminant Detection Method Removal Strategy
Free amineHPLC (retention time shift)Acidic wash (pH 3–4)
Solvent residuesGC-MSRotary evaporation under vacuum
Inorganic saltsIon chromatographyIon-exchange resins

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